molecular formula C11H17N3O2 B2468185 ethyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate CAS No. 1448135-21-4

ethyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate

Cat. No. B2468185
CAS RN: 1448135-21-4
M. Wt: 223.276
InChI Key: PTPPHRMSIMZMBL-UHFFFAOYSA-N
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Description

1H-pyrazole-5-carboxamide compounds, which have a similar structure to the compound you’re asking about, have been synthesized and evaluated for their fungicidal and insecticidal activities . These compounds have shown potent activities against Erysiphe graminis and Aphis fabae .


Synthesis Analysis

The synthesis of similar compounds, such as ethyl 3-methyl-1H-pyrazole-5-carboxylate, has been reported . Another method that might be relevant is the catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structures of similar compounds have been characterized by 1H NMR, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

In the context of similar compounds, catalytic protodeboronation of pinacol boronic esters has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation .

Scientific Research Applications

Antitumor and Antimitotic Applications

Research has demonstrated that carbamate derivatives exhibit significant antitumor activity. Ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, for example, are known to bind cellular tubulin, leading to cell accumulation at mitosis and showing cytotoxic activity against experimental neoplasms in mice. Alterations in the carbamate group of these compounds have been studied to assess the impact on their antitumor efficacy, with findings indicating that certain modifications can either maintain or reduce their activity, depending on the nature of the substituents added to the carbamate moiety (Temple, Rener, & Comber, 1989).

Synthesis of Heterocyclic Compounds

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been utilized in heterocyclic synthesis, leading to the formation of pyran, pyridine, and pyridazine derivatives. These studies exemplify the versatility of carbamate derivatives in facilitating the synthesis of complex heterocyclic structures, which are of significant interest in the development of new pharmaceuticals and materials (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Inhibition of Mitosis

Ethyl 5-amino-1,2-dihydro-3-[(N-methylanilino)methyl]-pyrido[3,4-b]pyrazin-7-ylcarbamate (NSC 181928) has been reported to inhibit mitosis and exhibit anticancer activity against several experimental neoplasms. This compound causes the accumulation of cells at mitosis in both cultured and in vivo cancer cells, demonstrating the potential of carbamate derivatives in cancer therapy (Wheeler, Bowdon, Werline, & Adamson, 1982).

Future Directions

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, making them a focus for the development of new pesticides . Therefore, the compound you asked about, with its pyrazole structure, could potentially be of interest in future research and development in this field.

properties

IUPAC Name

ethyl N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-3-16-11(15)12-7-9-6-10(8-4-5-8)14(2)13-9/h6,8H,3-5,7H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPPHRMSIMZMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NN(C(=C1)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate

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